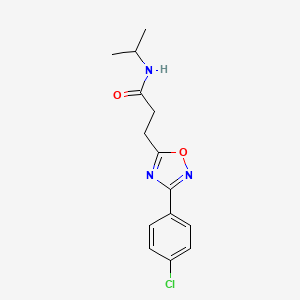
N-(p-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as PTOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTOP is a fluorescent probe that is used to detect the presence of metal ions, such as copper and zinc, in biological systems.
作用機序
The mechanism of action of PTOP involves the coordination of copper and zinc ions with the oxadiazole ring of the compound. The coordination of these metal ions with PTOP leads to a change in the electronic structure of the compound, resulting in an increase in its fluorescence intensity. The binding of PTOP to copper and zinc ions is highly selective, and it has been shown to have minimal interference from other metal ions, such as iron and calcium.
Biochemical and Physiological Effects:
PTOP has been shown to have minimal toxicity and does not interfere with the normal functioning of biological systems. However, the binding of PTOP to copper and zinc ions can affect the levels of these ions in biological systems, which can have downstream effects on various biochemical and physiological processes.
実験室実験の利点と制限
The use of PTOP as a fluorescent probe has several advantages, such as its high selectivity and sensitivity for copper and zinc ions, its compatibility with various biological systems, and its ease of use. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions, its susceptibility to photobleaching, and its potential interference from other fluorescent probes.
将来の方向性
There are several future directions for the research and development of PTOP. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the development of new fluorescent probes based on the structure of PTOP that can detect other metal ions or biomolecules. Additionally, the use of PTOP in vivo for the imaging of copper and zinc ions in animal models and humans is an exciting area of research that has the potential to provide valuable insights into the role of these ions in various diseases.
合成法
The synthesis of PTOP involves a multistep process that includes the reaction of p-toluidine with o-nitrobenzaldehyde to form o-(p-tolyl)-N-(o-nitrobenzylidene)aniline, which is then reduced to o-(p-tolyl)-N-(o-aminobenzylidene)aniline. This compound is then reacted with ethyl chloroacetate to form N-(p-tolyl)-3-(o-acetylamino)propiophenone, which is further reacted with hydrazine hydrate to form N-(p-tolyl)-3-(3-hydrazinyl)propiophenone. Finally, PTOP is obtained by reacting N-(p-tolyl)-3-(3-hydrazinyl)propiophenone with ethyl chloroformate and sodium azide.
科学的研究の応用
PTOP has been extensively used as a fluorescent probe to detect the presence of metal ions in biological systems. It has been shown to selectively bind to copper and zinc ions, and its fluorescence intensity increases upon binding to these ions. This property of PTOP has been utilized in various applications, such as the detection of copper and zinc ions in biological fluids, the imaging of copper and zinc ions in living cells, and the monitoring of copper and zinc ion concentrations in environmental samples.
特性
IUPAC Name |
N-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)20-17(23)11-12-18-21-19(22-24-18)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNCIDDPPXNDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


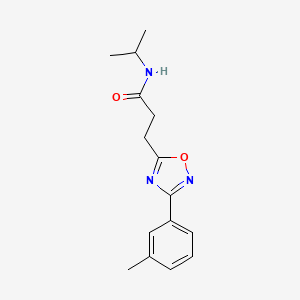
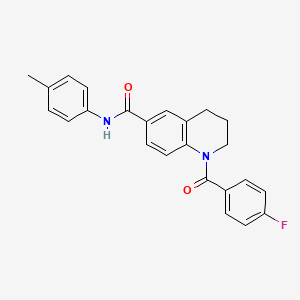

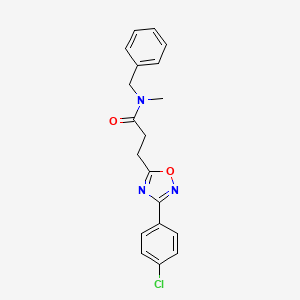

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)
![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)

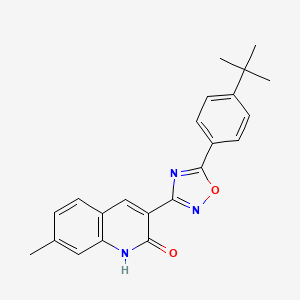

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
